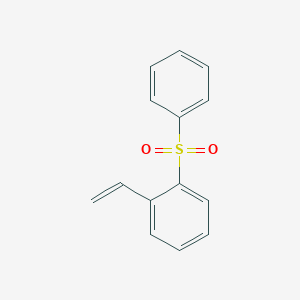![molecular formula C15H15Br2P B14319891 Phosphine, bis[(2-bromophenyl)methyl]methyl- CAS No. 104246-91-5](/img/structure/B14319891.png)
Phosphine, bis[(2-bromophenyl)methyl]methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, bis[(2-bromophenyl)methyl]methyl- is a tertiary phosphine compound characterized by the presence of two bromophenyl groups and a methyl group attached to a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of phosphine, bis[(2-bromophenyl)methyl]methyl- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
Industrial production methods for tertiary phosphines, including phosphine, bis[(2-bromophenyl)methyl]methyl-, often involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, bis[(2-bromophenyl)methyl]methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydrides.
Substitution: The bromophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Phosphine, bis[(2-bromophenyl)methyl]methyl- has several scientific research applications:
Medicine: Investigated for its role in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of phosphine, bis[(2-bromophenyl)methyl]methyl- involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-methoxyphenyl)phosphine: Similar structure but with methoxy groups instead of bromophenyl groups.
Diphenylphosphine: Lacks the bromophenyl groups, making it less reactive in certain substitution reactions.
Uniqueness
Phosphine, bis[(2-bromophenyl)methyl]methyl- is unique due to the presence of bromophenyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
104246-91-5 |
|---|---|
Molekularformel |
C15H15Br2P |
Molekulargewicht |
386.06 g/mol |
IUPAC-Name |
bis[(2-bromophenyl)methyl]-methylphosphane |
InChI |
InChI=1S/C15H15Br2P/c1-18(10-12-6-2-4-8-14(12)16)11-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
JMPLZSMQJQSBRK-UHFFFAOYSA-N |
Kanonische SMILES |
CP(CC1=CC=CC=C1Br)CC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


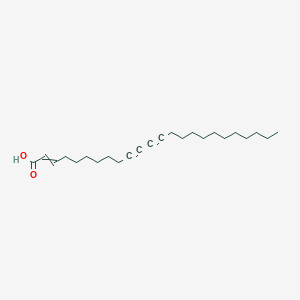
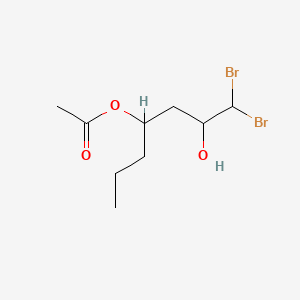
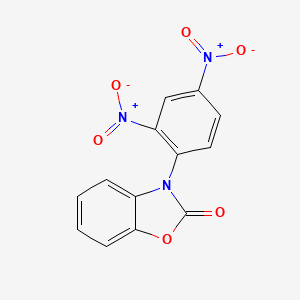
![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)


![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
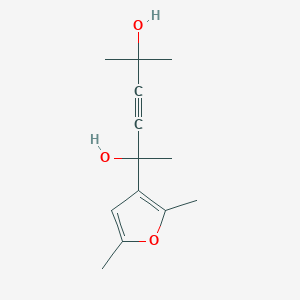
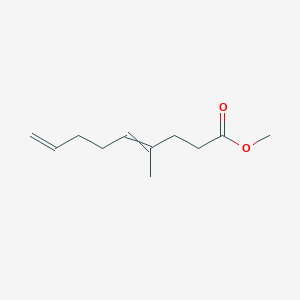
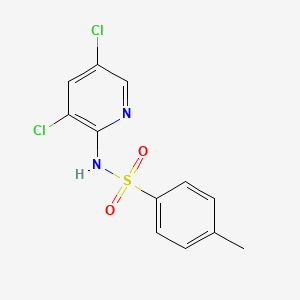
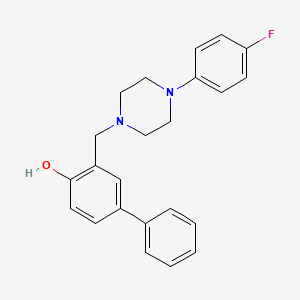
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
